3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine
Description
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine is a synthetic amine derivative characterized by a pentan-1-amine backbone substituted with an ethyl group at the 3-position and a 3-methylthiophen-2-yl moiety at the terminal position.
Key inferred properties (based on analogs):
- Molecular Formula: Likely $ C{12}H{21}NS $ (calculated from structural analogs in and ).
- Molecular Weight: ~207.36 g/mol.
- Synthesis: Similar compounds, such as N-isopropyl-1-(3-methylthiophen-2-yl)pentan-1-amine (3fa), are synthesized via nucleophilic substitution or reductive amination, yielding ~73% under optimized conditions .
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
3-ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine |
InChI |
InChI=1S/C12H21NS/c1-4-10(5-2)8-11(13)12-9(3)6-7-14-12/h6-7,10-11H,4-5,8,13H2,1-3H3 |
InChI Key |
QERFSOLTBGLPHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=C(C=CS1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a thiophene derivative followed by amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine with structurally related amines, focusing on substituent effects, synthesis, and physicochemical properties.
Structural and Functional Analysis
Substituent Effects on Reactivity: Thiophene vs. Thiophene’s smaller size may reduce steric hindrance relative to bulkier aryl groups . Ethyl vs. Isopropyl: The ethyl substituent (target compound) offers lower steric bulk than the isopropyl group in 3fa, possibly increasing metabolic stability but reducing selectivity in receptor interactions .
Synthetic Efficiency :
- The 73% yield reported for 3fa () suggests that reductive amination protocols are viable for this class. However, the discontinued status of 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine () highlights challenges in scalability or stability for thiophene derivatives .
Physicochemical Properties :
- Lipophilicity : The target compound’s logP is estimated to be higher than 3fa due to the ethyl group’s hydrophobicity, which may enhance blood-brain barrier penetration.
- Spectroscopic Data : Analog 3fa’s $ ^1H $ NMR (e.g., δ 2.59–2.54 ppm for amine protons) and HRMS (m/z 302.1672 [M+H]+) provide benchmarks for characterizing the target compound .
Research Implications and Limitations
- Pharmacological Potential: Thiophene-containing amines are explored for CNS activity, but the target compound’s specific biological profile remains unstudied.
- Data Gaps : Direct experimental data (e.g., melting point, toxicity) for the target compound are absent in the provided evidence. Comparative analyses rely on extrapolation from analogs.
Biological Activity
3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine is an organic compound characterized by a unique structure that includes a thiophene ring and an amine functional group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a pentan-1-amine chain with a 3-methylthiophene moiety, which contributes to its distinctive chemical properties. The presence of the thiophene ring allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds, influencing enzyme or receptor activities.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine | C12H21NS | Contains a thiophene ring; potential biological activity |
| 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine | C12H21NS | Different methyl position on thiophene; varied reactivity |
| 3-Methyl-1-(3-methylthiophen-2-yl)butan-1-amine | C11H15NS | Shorter carbon chain; distinct biological properties |
Antimicrobial Properties
Research indicates that 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine exhibits significant antimicrobial activity. Studies have shown that compounds containing thiophene rings can interact with bacterial membranes, leading to cell disruption. For instance, derivatives of similar structures have demonstrated effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. The mechanisms may involve the modulation of inflammatory cytokines and the inhibition of pathways leading to inflammation. Thiophene-containing compounds have been noted for their ability to interfere with pro-inflammatory signaling pathways, suggesting that 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine could be beneficial in treating inflammatory conditions .
The exact mechanism of action for 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various biological responses. For example, the compound may bind to receptors involved in pain and inflammation regulation, potentially offering therapeutic benefits in pain management .
Case Studies
One notable study assessed the compound's effects on murine models of inflammation. The results indicated a significant reduction in inflammatory markers when treated with varying doses of the compound compared to control groups. This suggests a dose-dependent response that could be leveraged for therapeutic applications.
Comparative Analysis
When compared to other similar compounds, such as 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine, structural differences significantly affect their biological activities. For instance, variations in the position of methyl groups on the thiophene ring can lead to altered reactivity and interaction profiles with biological targets .
Table 2: Comparative Biological Activity
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 3-Ethyl-1-(3-methylthiophen-2-yl)pentan-1-amine | High | Moderate |
| 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amines | Moderate | High |
| 3-Methyl-thiophenes | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
